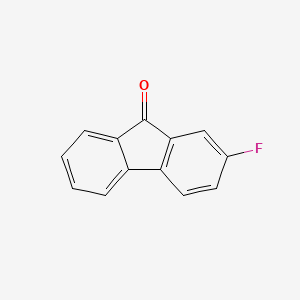

2-Fluoro-9-fluorenone

Description

The exact mass of the compound 2-Fluoro-9H-fluoren-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48261. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluorofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCFLCLXJBPMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187857 | |

| Record name | 9H-Fluoren-9-one, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-01-1 | |

| Record name | 9H-Fluoren-9-one, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 343-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-9H-fluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to 2-Fluoro-9-fluorenone: Synthesis, Characterization, and Best Practices

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

2-Fluoro-9-fluorenone is a vital scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and utility as a synthetic intermediate.[1] The strategic introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated compounds like this essential in modern drug discovery.[2] This guide provides a comprehensive, field-tested methodology for the synthesis of this compound via the Balz-Schiemann reaction, starting from 2-aminofluorenone. It offers a detailed, step-by-step protocol, explains the underlying reaction mechanisms, and presents a full suite of characterization data to ensure the identity and purity of the final product. This document is designed to serve as an authoritative resource, empowering researchers to confidently synthesize and validate this important chemical entity.

Introduction: The Strategic Importance of Fluorinated Fluorenones

The fluorenone core is a privileged structure in chemical science, appearing in a wide array of biologically active molecules and advanced materials.[1][3] Its rigid, planar, and electron-deficient nature makes it an attractive building block. When substituted with a fluorine atom, as in this compound, its properties are further enhanced. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to biological targets, and modulated lipophilicity, all critical parameters in drug design.[2] Consequently, this compound serves as a key intermediate for synthesizing more complex molecules for applications in oncology, virology, and neuroscience.[4][5]

This guide focuses on a classic and reliable method for its preparation: the Balz-Schiemann reaction. This reaction provides a regioselective route to introduce fluorine onto an aromatic ring, a transformation that is often challenging to achieve by other means.[6][7]

Synthetic Strategy: The Balz-Schiemann Reaction

The chosen synthetic pathway transforms a readily available primary aromatic amine, 2-aminofluorenone, into the target aryl fluoride. This is achieved in a two-step, one-pot process:

-

Diazotization: The primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

-

Fluoro-dediazoniation: The intermediate diazonium salt is then thermally decomposed in the presence of a fluoride source, typically from a tetrafluoroborate anion, to yield the final product.[8]

This method is favored for its reliability and the stability of the key diazonium tetrafluoroborate intermediate, which can often be isolated if necessary.[9]

Reaction Mechanism

The reaction proceeds through a well-established SN1-type mechanism. The aryl diazonium cation, formed during diazotization, undergoes thermal decomposition to release nitrogen gas and form a highly reactive aryl cation. This cation is immediately trapped by the fluoride ion from the tetrafluoroborate counterion to form the stable C-F bond.[6][10]

Caption: Mechanism of the Balz-Schiemann Reaction.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. |

| 2-Aminofluorenone | C₁₃H₉NO | 195.22 | 3096-57-9 |

| Tetrafluoroboric acid (48 wt. % in H₂O) | HBF₄ | 87.81 | 16872-11-0 |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-aminofluorenone (5.0 g, 25.6 mmol).

-

Acidification: Add tetrafluoroboric acid (48% aq., 25 mL) to the flask. Stir the resulting slurry and cool the mixture to 0-5 °C in an ice-water bath.

-

Diazotization: Dissolve sodium nitrite (1.9 g, 27.5 mmol) in deionized water (8 mL). Add this solution dropwise to the stirred slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Formation of Diazonium Salt: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. A precipitate of the diazonium tetrafluoroborate salt will form.

-

Isolation of Intermediate: Collect the precipitate by vacuum filtration and wash it sequentially with cold water (20 mL), cold ethanol (20 mL), and finally cold diethyl ether (20 mL). Dry the isolated salt in a vacuum desiccator.

-

Thermal Decomposition: Place the dried diazonium salt in a flask and heat gently (a sand bath is recommended) to approximately 100-120 °C. The decomposition will be evident by the vigorous evolution of nitrogen gas. Caution: This step can be highly exothermic and should be performed behind a blast shield.[9]

-

Work-up and Extraction: After the gas evolution ceases, cool the flask to room temperature. Dissolve the crude solid residue in diethyl ether (100 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a yellow solid.

Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

Physicochemical Properties

| Property | Observed Value |

| Molecular Formula | C₁₃H₇FO |

| Molecular Weight | 198.19 g/mol [11] |

| Appearance | Light yellow to yellow solid[12] |

| Melting Point | 115-117 °C[12] |

| Solubility | Soluble in common organic solvents like acetone, ether, and benzene.[13] Insoluble in water.[13] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation. The data below are typical for this compound.

The IR spectrum is dominated by a strong carbonyl stretch, characteristic of the ketone functional group.

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | Aromatic C-H stretch |

| ~1715 | C=O (ketone) stretch |

| ~1610, 1450 | Aromatic C=C stretches |

| ~1250 | C-F stretch |

Note: The carbonyl peak in fluorenone is typically around 1712-1715 cm⁻¹.[14][15]

NMR spectroscopy provides detailed information about the carbon and hydrogen framework. The chemical shifts are influenced by the electron-withdrawing nature of both the carbonyl group and the fluorine atom. (Note: Reference values for the parent 9-fluorenone are used for comparison where specific this compound data is not available).[16][17]

¹H NMR (in CDCl₃, 400 MHz): The spectrum will show a complex multiplet pattern in the aromatic region (δ 7.2-7.8 ppm). The protons closer to the fluorine and carbonyl groups will be shifted downfield.

¹³C NMR (in CDCl₃, 100 MHz): Key signals include the carbonyl carbon and the carbon directly bonded to fluorine, which will show a large C-F coupling constant.

| Chemical Shift (δ, ppm) | Assignment |

| ~193 | C9 (Carbonyl C=O) |

| ~165 (d, ¹JCF ≈ 250 Hz) | C2 (C-F) |

| ~115-145 | Aromatic Carbons |

Mass spectrometry confirms the molecular weight of the compound.

| m/z | Assignment |

| 198.05 | [M]⁺, Molecular Ion Peak[18] |

| 170 | [M-CO]⁺ |

| 149 | [M-CO-F]⁺ |

Overall Experimental Workflow

The entire process from starting material to validated product can be summarized in a clear workflow.

Caption: Synthesis and Characterization Workflow.

Safety and Handling

-

2-Aminofluorenone: Handle as a potential carcinogen. Avoid inhalation and skin contact.

-

Tetrafluoroboric Acid: Highly corrosive. Causes severe skin burns and eye damage. Work in a fume hood and wear acid-resistant gloves and eye protection.

-

Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

-

Diazonium Salts: Potentially explosive when dry. Handle with extreme care and avoid friction or shock.[9]

-

This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[19]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This guide details a robust and reproducible method for the synthesis of this compound. By following the outlined Balz-Schiemann reaction protocol and employing the specified characterization techniques, researchers can reliably produce and validate this valuable chemical intermediate. The causality-driven explanations and detailed procedural steps are intended to provide both the "how" and the "why," empowering scientists in their research and development endeavors. The successful synthesis of this compound opens the door to a wide range of further chemical exploration in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. BJOC - Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone [beilstein-journals.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 8. Balz–Schiemann reaction - Wikiwand [wikiwand.com]

- 9. scientificupdate.com [scientificupdate.com]

- 10. Balz Schiemann (Reaction) [quimicaorganica.org]

- 11. scbt.com [scbt.com]

- 12. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 13. Fluorenone - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. bmse000521 9-fluorenone at BMRB [bmrb.io]

- 17. 9-Fluorenone(486-25-9) 13C NMR spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-9-fluorenone

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, and applications of 2-Fluoro-9-fluorenone (CAS No. 343-01-1). Designed for researchers, medicinal chemists, and material scientists, this document synthesizes theoretical principles with practical experimental insights. We delve into the structural characteristics, analytical methodologies for characterization, and the strategic importance of the fluorine substituent in modulating the molecule's properties for applications in drug development and materials science.

Introduction: The Strategic Value of Fluorinated Fluorenones

The fluorenone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous compounds with diverse biological activities and valuable photophysical properties.[1][2] Derivatives of fluorenone have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[1][3] The introduction of a fluorine atom onto this scaffold, as in this compound, is a strategic design choice. The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, making it a powerful tool in drug design and optimization.[4] This guide serves as a foundational resource for understanding and utilizing this key chemical entity.

Molecular and Structural Profile

This compound is an aromatic ketone characterized by a tricyclic fluorene framework with a carbonyl group at position 9 and a fluorine atom at position 2. This substitution pattern dictates its electronic properties and reactivity.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 343-01-1 | [5][6] |

| Molecular Formula | C₁₃H₇FO | [5] |

| Molecular Weight | 198.19 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [5][7] |

| InChI Key | CNCFLCLXJBPMIR-UHFFFAOYSA-N |[8] |

Core Physicochemical Characteristics

The physical properties of this compound are fundamental to its handling, purification, and formulation.

Table 2: Key Physicochemical Properties

| Property | Value | Experimental Context & Rationale |

|---|---|---|

| Melting Point | 115-117 °C | A sharp, defined melting range is a primary indicator of high purity. This value is higher than that of unsubstituted 9-fluorenone (84 °C), suggesting the fluorine atom enhances crystal lattice stability.[5][7][10] |

| Boiling Point | 185 °C @ 10 mmHg | The boiling point is measured under reduced pressure to prevent thermal decomposition at atmospheric pressure.[5] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, Chloroform, Acetone) | Based on the properties of the parent 9-fluorenone, the molecule's largely nonpolar aromatic structure dictates its poor aqueous solubility, a critical factor for consideration in biological assays and formulation.[10][11] |

Spectroscopic Characterization: The Analytical Fingerprint

Accurate characterization of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of structural information.

Caption: Core analytical techniques for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 198.0481, corresponding to the exact mass of C₁₃H₇FO.[8] High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular formula with high precision.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum of this compound is dominated by two characteristic absorption bands:

-

A strong, sharp peak around 1715-1740 cm⁻¹: This is diagnostic for the C=O (ketone) stretching vibration. Data from similar fluorenones supports this range.[12]

-

A strong peak around 1250-1100 cm⁻¹: This corresponds to the C-F stretching vibration. Additional peaks in the 3100-3000 cm⁻¹ (aromatic C-H stretch) and 1600-1450 cm⁻¹ (aromatic C=C stretch) regions confirm the aromatic backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure. A multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.

-

¹H NMR: The spectrum will show seven distinct signals in the aromatic region (~7.0-8.0 ppm). The fluorine atom at the C2 position will induce splitting in the signals of adjacent protons (H1 and H3) through-bond (³JHF) and longer-range couplings. This H-F coupling is a key diagnostic feature.

-

¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbonyl carbon (C9) will appear significantly downfield (~190-195 ppm).[13] The carbon directly bonded to the fluorine (C2) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. Other carbons in the fluorinated ring will also exhibit smaller C-F couplings (²JCF, ³JCF), providing definitive evidence of the fluorine's position.

-

¹⁹F NMR: A single resonance will be observed, confirming the presence of one unique fluorine environment. Its chemical shift provides information about the electronic environment of the fluorine atom.

Synthesis and Purification Protocol

A highly efficient and environmentally conscious method for synthesizing fluorenones is the aerobic oxidation of the corresponding fluorene precursor.[14][15]

Experimental Protocol: Aerobic Oxidation of 2-Fluorofluorene

This protocol describes the synthesis of this compound from 2-fluorofluorene using air as the oxidant in a base-catalyzed reaction.

Materials:

-

2-Fluorofluorene

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-fluorofluorene (e.g., 0.1 mol) and tetrahydrofuran (120 mL).

-

Base Addition: Add powdered potassium hydroxide (0.1 mol). Causality Note: KOH acts as a catalyst, deprotonating the C9 position of the fluorene, making it susceptible to oxidation.

-

Oxidation: Stir the mixture vigorously at room temperature, open to the air (via a loosely fitted condenser or a drying tube). The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-8 hours).[12]

-

Workup - Quenching: Upon completion, pour the reaction mixture into 200 mL of deionized water to dissolve the KOH and precipitate the product.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water (100 mL) and brine (100 mL). Rationale: Washing removes residual KOH and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude yellow solid can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The this compound moiety is a valuable building block for several reasons:

-

Medicinal Chemistry: It serves as a precursor for more complex molecules. The fluorine atom can block metabolic oxidation at the 2-position, a common site for enzymatic attack, thereby increasing the drug's half-life.[4] Furthermore, the ketone can be derivatized to form Schiff bases, oximes, or other functional groups to explore structure-activity relationships (SAR).[3]

-

Materials Science: Fluorene-based compounds are known for their high fluorescence quantum yields and thermal stability.[1] this compound can be used in the synthesis of polymers and small molecules for organic light-emitting diodes (OLEDs) and other optoelectronic applications.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound should be handled in accordance with its Safety Data Sheet (SDS).

Table 3: Summary of Safety Information | Hazard Category | Description & Precautionary Measures | Source(s) | | :--- | :--- | :--- | | Eye Irritation | Causes serious eye irritation (GHS Category 2A). Action: Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[16] | | Skin Irritation | Causes skin irritation (GHS Category 2). Action: Wear nitrile gloves. Wash skin thoroughly with soap and water after handling.[16] | | Respiratory Irritation | May cause respiratory irritation. Action: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[16] | | Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] | | Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

References

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. researchgate.net [researchgate.net]

- 3. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 343-01-1 [amp.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. [PDF] The crystal and molecular structure of 9-fluorenone | Semantic Scholar [semanticscholar.org]

- 10. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fluorenone - Wikipedia [en.wikipedia.org]

- 12. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 13. bmse000521 9-fluorenone at BMRB [bmrb.io]

- 14. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. synquestlabs.com [synquestlabs.com]

2-Fluoro-9-fluorenone molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Fluoro-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. We delve into the nuanced details of its molecular architecture, bonding characteristics, and the profound influence of the fluorine substituent on its physicochemical properties. This document serves as a foundational resource, bridging theoretical principles with practical applications, offering field-proven insights into its synthesis, spectroscopic characterization, and strategic importance as a building block in drug development.

Introduction: The Fluorenone Scaffold and the Strategic Role of Fluorination

The 9-fluorenone core is a tricyclic aromatic structure composed of two benzene rings fused to a central five-membered ring containing a ketone. This rigid, planar, and electron-deficient framework is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2][3] Prominent examples like the antiviral agent Tilorone underscore the therapeutic potential of this molecular architecture.[2][4][5]

The introduction of a fluorine atom, as in this compound, is a deliberate and strategic modification. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—are leveraged by medicinal chemists to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] Understanding the foundational structure and bonding of this compound is therefore paramount for professionals seeking to exploit its potential in designing next-generation therapeutics and advanced materials.[7]

Molecular Structure and Bonding Analysis

The structural integrity and electronic distribution of this compound dictate its reactivity and interactions. Its architecture is a blend of a classic aromatic system with the potent electronic perturbations of its functional groups.

Core Molecular Framework

This compound is characterized by the molecular formula C₁₃H₇FO and a molecular weight of approximately 198.19 g/mol .[8][9] The core structure is the tricyclic fluoren-9-one system, with a fluorine atom substituted at the C2 position.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇FO | [8][9][10] |

| Molecular Weight | 198.19 g/mol | [9][10] |

| Exact Mass | 198.048093 g/mol | [8] |

| CAS Number | 343-01-1 | [9][10][11] |

| Appearance | Bright fluorescent yellow solid | [12] |

The fluorenone skeleton is known to be largely planar, a consequence of its sp²-hybridized carbon framework.[13] This planarity facilitates π-π stacking interactions, a critical factor in both crystal packing and binding to biological macromolecules.

Caption: Numbering scheme for the this compound molecule.

Analysis of Key Bonds

The Aromatic System: The molecule possesses a delocalized π-electron system extending over 13 carbon atoms, which is responsible for its aromaticity, planarity, and characteristic UV-Vis absorption. This electron cloud is the primary site for electrophilic attack, although the system is deactivated by its constituent functional groups.

The Carbonyl Bond (C=O): The ketone at the C9 position is a dominant feature.

-

Polarity and Reactivity: The significant difference in electronegativity between carbon and oxygen creates a strong dipole moment, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. This site is the primary center for nucleophilic addition reactions.

-

Physical Properties: This polarity increases the molecule's affinity for polar stationary phases in chromatography, making it more polar than its parent hydrocarbon, fluorene.[14]

The Carbon-Fluorine Bond (C-F): The C-F bond is the most polarized single bond in organic chemistry and is exceptionally strong. Its presence at the C2 position has profound consequences:

-

Inductive Effect: Fluorine is a potent electron-withdrawing group via the sigma framework (inductive effect). This effect deactivates the aromatic ring, making it less susceptible to electrophilic substitution compared to unsubstituted fluorenone.

-

Metabolic Stability: The high dissociation energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. This is a cornerstone of fluorination strategy in drug design, as it can prevent unwanted metabolism at that position, thereby increasing the drug's half-life.[6]

-

Conformational Control: While not as impactful in a rigid system like fluorenone, the C-F bond can influence molecular conformation in more flexible molecules, a property known as the "conformational tool" of fluorine.[6]

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of this compound relies on a suite of spectroscopic techniques. Each method provides a unique and complementary piece of structural information, creating a self-validating analytical workflow.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule. For this compound, two peaks are of primary diagnostic importance.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Rationale |

| Ketone | C=O | ~1715-1725 | A strong, sharp absorption characteristic of a conjugated aryl ketone. |

| Fluoro-Aromatic | C-F | ~1250-1120 | A strong absorption indicating the presence of the carbon-fluorine bond. |

The precise position of the C=O stretch provides insight into the electronic environment. Its conjugation with the aromatic system slightly lowers its frequency compared to a simple aliphatic ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms.

-

¹H NMR: The seven aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm). The electron-withdrawing effects of the carbonyl and fluoro groups will shift adjacent protons further downfield. Complex splitting patterns (doublets, triplets, and doublet of doublets) will arise from proton-proton and proton-fluorine couplings. Data from CDCl₃ solvent is available for reference.[11]

-

¹³C NMR: The spectrum will show 13 distinct carbon signals. The carbonyl carbon (C9) is highly deshielded and appears significantly downfield (~190-200 ppm). The carbon directly bonded to fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF), a definitive indicator of its presence.

-

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. This compound will show a single resonance in the ¹⁹F NMR spectrum, and its chemical shift provides information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern. For this compound, the high-resolution mass spectrum will show a molecular ion peak (M⁺) corresponding to its exact mass of 198.048093 Da, confirming its elemental composition.[8]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the oxidation of its hydrocarbon precursor, 2-fluorofluorene. The choice of oxidant is a key experimental decision, balancing efficiency, cost, and environmental impact.

Overview of Synthetic Strategies

Various methods exist for the oxidation of fluorenes to fluorenones.[15][16] While classical methods often employ stoichiometric amounts of heavy-metal oxidants like chromium trioxide, modern approaches prioritize greener, more sustainable chemistry.[17][18] A highly efficient and environmentally benign method involves aerobic oxidation using air as the terminal oxidant in the presence of a base.[16][19]

References

- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]

- 7. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 9H-Fluoren-9-one, 2-fluoro- | C13H7FO | CID 96016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Fluorenone - Wikipedia [en.wikipedia.org]

- 13. [PDF] The crystal and molecular structure of 9-fluorenone | Semantic Scholar [semanticscholar.org]

- 14. odinity.com [odinity.com]

- 15. Fluorenone synthesis [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. prepchem.com [prepchem.com]

- 19. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-9-fluorenone

This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data for 2-Fluoro-9-fluorenone (CAS RN: 343-01-1), a fluorinated polycyclic aromatic ketone.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular structure elucidation and characterization. The guide will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into experimental design and data interpretation.

Introduction: The Significance of this compound

Fluorenone and its derivatives are a class of organic compounds that have garnered significant interest due to their diverse applications. They serve as building blocks in the synthesis of various biologically active molecules, including antimicrobial and anticancer agents. Furthermore, their unique photophysical properties make them valuable in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The introduction of a fluorine atom into the fluorenone scaffold, as in this compound, can significantly modulate its electronic properties, bioavailability, and metabolic stability, making it a compound of interest for pharmaceutical and materials science research. A thorough spectroscopic characterization is therefore paramount for its unambiguous identification and for understanding its structure-property relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a complete analysis involves ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the spectrum is of primary interest.

Expected ¹H NMR Spectral Data:

The fluorine atom at the 2-position and the carbonyl group at the 9-position significantly influence the chemical shifts of the aromatic protons due to their electronic effects. The electron-withdrawing nature of both the fluorine and carbonyl groups will generally deshield the protons, causing them to resonate at a lower field (higher ppm).

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for aromatic protons.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal intensity.

Predicted ¹³C NMR Spectral Data:

The chemical shifts in the ¹³C NMR spectrum of this compound are influenced by the electronegativity of the attached atoms and the overall electronic structure. The carbonyl carbon (C9) is expected to be significantly deshielded, appearing at a very low field. The carbon directly bonded to the fluorine atom (C2) will also exhibit a large downfield shift and will appear as a doublet due to one-bond C-F coupling. Other aromatic carbons will also show couplings to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms. For comparison, the assigned ¹³C NMR data for the parent 9-fluorenone is provided.

| Carbon Atom | 9-Fluorenone Chemical Shift (ppm) * | This compound (Predicted) |

| C1 | 124.7 | ~115 (dd) |

| C2 | 129.5 | ~165 (d, ¹JCF) |

| C3 | 135.1 | ~112 (d) |

| C4 | 120.7 | ~125 (d) |

| C4a | 144.9 | ~144 |

| C4b | 134.6 | ~134 |

| C5 | 120.7 | ~121 |

| C6 | 129.5 | ~130 |

| C7 | 135.1 | ~136 |

| C8 | 124.7 | ~125 |

| C8a | 144.9 | ~144 |

| C9 | 194.3 | ~193 |

| C9a | 134.6 | ~133 (d) |

Note: Predicted values are estimates and actual experimental values may vary. The multiplicity (d for doublet, dd for doublet of doublets) arises from C-F coupling.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is necessary.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is needed to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often beneficial, especially for quaternary carbons.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed with an appropriate window function and Fourier transformed. The spectrum is referenced to the CDCl₃ triplet at 77.16 ppm.

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Environment

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][3][4] It provides direct information about the chemical environment of the fluorine atom.

Expected ¹⁹F NMR Spectral Data:

The chemical shift of the fluorine atom in this compound is expected to fall within the typical range for aryl fluorides. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds and studying their interactions.[2][3]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: An NMR spectrometer equipped with a multinuclear probe capable of observing ¹⁹F is required.

-

Acquisition Parameters:

-

Pulse Sequence: A simple single-pulse experiment is sufficient. Proton decoupling can be applied to simplify the spectrum to a singlet, which can be useful for quantification.

-

Number of Scans: Due to the high sensitivity of ¹⁹F, a relatively small number of scans (e.g., 8 or 16) is often adequate.

-

-

Data Processing: The FID is processed similarly to ¹H NMR. Chemical shifts are typically referenced to an external standard, such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group and the aromatic rings.

Key IR Absorptions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) * |

| C=O (Ketone) | Stretching | 1715 - 1725 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-F | Stretching | 1250 - 1000 |

Note: The exact positions of the peaks can be influenced by the electronic effects of the substituents and the physical state of the sample.

The most characteristic peak in the IR spectrum of this compound will be the strong absorption due to the C=O stretch of the ketone, which is expected to appear around 1720 cm⁻¹. For comparison, the C=O stretch in the parent 9-fluorenone is observed at a similar frequency.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.

Expected Mass Spectrum:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 198, corresponding to its molecular weight.[5] The exact mass can be determined using high-resolution mass spectrometry (HRMS), which would confirm the elemental formula of C₁₃H₇FO.[5]

Key Fragmentation Pathways:

Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for fluorenone derivatives include the loss of CO (28 Da) and subsequent rearrangements. The presence of the fluorine atom will also influence the fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[5]

-

Ionization: Electron ionization (EI) is a common technique for volatile and thermally stable compounds like this compound.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR (¹H, ¹³C, and ¹⁹F), IR, and MS techniques, provides a complete and unambiguous structural characterization. Each technique offers complementary information, and their combined interpretation allows for a high degree of confidence in the assigned structure. This detailed spectroscopic data serves as a crucial reference for researchers working with this important fluorinated compound in various fields of chemical science.

References

Photophysical properties of 2-Fluoro-9-fluorenone

An In-depth Technical Guide to the Photophysical Properties of 2-Fluoro-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated derivative of the well-studied fluorenone core, presents a compelling case for investigation within materials science and chemical biology. The introduction of a fluorine atom at the 2-position is anticipated to modulate the electronic and, consequently, the photophysical properties of the parent molecule. This guide provides a comprehensive exploration of these properties, grounded in established spectroscopic principles. We will delve into the synthesis, absorption and emission characteristics, solvatochromism, and fluorescence quantum yield of this compound. Furthermore, this document furnishes detailed, field-proven experimental protocols for the accurate characterization of these photophysical parameters, intended to equip researchers with the practical knowledge required for their own investigations.

Introduction to this compound

The 9-fluorenone scaffold is a cornerstone in the development of organic functional materials, finding applications as a building block for light-emitting diodes, organic dyes, and pharmaceutical agents.[1][2] Its derivatives are known for their sensitivity to the local microenvironment, a property that makes them valuable as fluorescent probes.[3][4] this compound (C₁₃H₇FO, Molar Mass: 198.19 g/mol ) is a specific derivative where a hydrogen atom at the 2-position is substituted with a fluorine atom.[5] This substitution is not trivial; the high electronegativity and small size of fluorine can significantly alter the molecule's ground and excited state electronic distributions, thereby influencing its interaction with light and its surrounding environment. Understanding these nuanced photophysical behaviors is critical for harnessing the full potential of this molecule in advanced applications.

Synthesis of this compound

The synthesis of fluorenone derivatives is well-established in organic chemistry. A common and efficient method involves the oxidation of the corresponding 9H-fluorene precursor. For this compound, the synthesis would typically start with 2-fluorofluorene. Aerobic oxidation, often catalyzed by a base like potassium hydroxide (KOH) in a solvent such as tetrahydrofuran (THF), provides a green and high-yielding route to the desired 9-fluorenone product.[1][6] This method is advantageous due to its mild reaction conditions and simple workup procedures.[1] Alternative methods can involve oxidation with reagents like sodium dichromate in glacial acetic acid.[7]

Core Photophysical Properties

The interaction of a molecule with light is governed by its electronic structure. The following sections dissect the key photophysical properties of this compound, drawing comparisons with the parent fluorenone molecule where appropriate.

UV-Visible Absorption

The absorption of ultraviolet or visible light promotes a molecule from its ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.). For fluorenone and its derivatives, the absorption spectrum is typically characterized by distinct bands corresponding to different electronic transitions.[3] The lower energy, weaker absorption band is often attributed to the n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The higher energy, more intense bands are due to π→π* transitions within the aromatic system.[3][8]

The introduction of the electron-withdrawing fluorine atom at the 2-position is expected to influence these transitions. It can lower the energy of the π and π* orbitals, potentially causing a shift in the absorption maxima (λmax).

Fluorescence Emission

Following excitation, the molecule can relax back to the ground state by emitting a photon, a process known as fluorescence.[9] The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in energy (or wavelength) between the absorption maximum and the emission maximum is termed the Stokes shift. The magnitude of the Stokes shift can provide insights into the structural and electronic differences between the ground and excited states.[10] For fluorenone, the emission is known to be highly sensitive to the solvent environment.[3]

Solvatochromism: A Probe of the Microenvironment

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[11] This effect is particularly pronounced in molecules where there is a significant change in dipole moment upon electronic excitation. Fluorenone and its derivatives are known to be solvatochromic.[3][12] In nonpolar solvents, the lowest singlet excited (S₁) state of fluorenone has more n→π* character. In polar solvents, the π→π* state is stabilized to a greater extent, becoming the S₁ state. This change in the nature of the excited state, along with the stabilization of the more polar excited state by polar solvent molecules, leads to a red shift (bathochromic shift) in the emission spectrum.[3][13] This sensitivity makes this compound a potential candidate for use as a fluorescent probe to characterize the polarity of its local environment, for instance, within a protein binding site or a lipid membrane.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[14][15] A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon. However, excited states can also decay through non-radiative pathways, such as internal conversion (heat loss) and intersystem crossing (ISC) to a triplet state.[15] Fluorenones are known to have efficient ISC, which competes with fluorescence and often results in low to moderate fluorescence quantum yields.[3][10] The quantum yield is a critical parameter for applications requiring bright fluorescence, such as in bio-imaging or sensing.[16]

Quantitative Photophysical Data

The following table summarizes the expected photophysical properties of this compound in solvents of varying polarity. These values are illustrative and based on trends observed for the parent 9-fluorenone and its derivatives.[3][10]

| Solvent | Polarity Index | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

| Hexane | 0.1 | ~380 | ~500 | ~6300 | Low (~0.01) |

| Toluene | 2.4 | ~382 | ~515 | ~6500 | Low |

| Acetonitrile | 5.8 | ~385 | ~540 | ~7200 | Moderate (~0.03) |

| Methanol | 6.6 | ~388 | ~570 | ~7900 | Moderate |

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization is paramount. The following sections provide detailed, step-by-step protocols for measuring the core photophysical properties of this compound.

UV-Vis Absorption Spectroscopy

This technique measures the amount of light absorbed by a sample at different wavelengths.[17]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile) at a concentration of ~1 mM.

-

From the stock solution, prepare a dilute solution in a 10 mm path length quartz cuvette such that the maximum absorbance is between 0.1 and 1.0. This ensures adherence to the Beer-Lambert law.[18]

-

Prepare a blank cuvette containing only the pure solvent.[19]

-

-

Instrument Setup:

-

Measurement:

-

Place the blank cuvette in the spectrophotometer and record a baseline correction. This subtracts the absorbance of the solvent and the cuvette.[19][20]

-

Replace the blank with the sample cuvette, ensuring the same orientation.

-

Initiate the scan to record the absorption spectrum. The peak wavelength is the λmax.

-

Workflow Diagram: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis absorption measurement.

Steady-State Fluorescence Spectroscopy

This technique measures the fluorescence emission spectrum of a sample after excitation at a specific wavelength.[9]

Methodology:

-

Sample Preparation:

-

Use the same solutions prepared for the UV-Vis measurements. It is crucial to work with solutions where the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.[15]

-

-

Instrument Setup:

-

Turn on the spectrofluorometer, allowing the excitation source (e.g., Xenon lamp) to stabilize.[22]

-

Set the excitation wavelength (λex), typically at the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Define the emission wavelength range to be scanned (e.g., from λex + 20 nm to 750 nm).

-

Set appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

-

-

Measurement:

-

Measure the emission spectrum of the solvent blank to check for background fluorescence or Raman scattering.

-

Measure the emission spectrum of the sample. The peak of this spectrum is the emission maximum (λem).

-

Workflow Diagram: Fluorescence Spectroscopy

Caption: Workflow for steady-state fluorescence measurement.

Relative Fluorescence Quantum Yield (ΦF) Determination

The relative method is most commonly used and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[23][24]

Causality Behind the Method: The core principle is that if a standard and a sample solution absorb the same number of photons, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[15][23] To ensure this condition and to account for instrumental variations, a series of solutions with varying concentrations (and thus absorbances) are measured. Plotting integrated fluorescence intensity versus absorbance yields a straight line whose gradient is proportional to the quantum yield.[14]

The governing equation is:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the test sample and the standard, respectively.[15]

Methodology:

-

Selection of Standard and Solvent:

-

Choose a quantum yield standard that absorbs and emits in a similar spectral region as this compound. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the blue-green region.[25]

-

Use the same spectroscopic grade solvent for both the sample and the standard if possible. If not, the refractive index correction must be applied.[23]

-

-

Preparation of Solutions:

-

Prepare a series of at least five dilutions for both the test sample and the standard in the chosen solvent. The concentrations should be adjusted so that the absorbance values at the chosen excitation wavelength are in the range of 0.01 to 0.1.

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectrum for each of the prepared solutions (both sample and standard). Note the absorbance at the excitation wavelength to be used for the fluorescence measurements.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring to use the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad).[23]

-

Using the calculated gradients and the known quantum yield of the standard, calculate the quantum yield of this compound using the equation above.

-

Workflow Diagram: Relative Quantum Yield Determination

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion

This compound is a photophysically active molecule whose properties are intrinsically linked to its electronic structure and its interaction with the surrounding medium. The introduction of a fluorine atom provides a subtle yet significant perturbation to the fluorenone core, influencing its absorption, emission, and quantum efficiency. Its pronounced solvatochromism makes it a promising candidate for applications as an environmental-sensitive fluorescent probe. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately characterize these properties, paving the way for the rational design and implementation of this compound in novel technologies, from advanced materials to sophisticated biological sensors.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorenone - Wikipedia [en.wikipedia.org]

- 3. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 14. agilent.com [agilent.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. ossila.com [ossila.com]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. youtube.com [youtube.com]

- 21. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Making sure you're not a bot! [opus4.kobv.de]

- 25. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Quantum Yield of 2-Fluoro-9-fluorenone in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The photophysical properties of fluorescent molecules are of paramount importance in a multitude of scientific disciplines, including biomedical imaging, sensing, and the development of novel therapeutics. Among the vast array of fluorescent scaffolds, fluorenone and its derivatives have garnered significant attention due to their intriguing and highly sensitive photophysical behavior, which is exquisitely tuned by their local microenvironment. This technical guide focuses on a specific derivative, 2-Fluoro-9-fluorenone, and provides a comprehensive exploration of its fluorescence quantum yield in various solvent environments. As a Senior Application Scientist, the goal of this document is to not only present the data but to also provide the underlying scientific principles and practical experimental methodologies, empowering researchers to confidently utilize and understand the photophysical characteristics of this promising fluorophore.

Introduction to this compound and the Significance of Quantum Yield

This compound is an aromatic ketone derived from the fluorene scaffold. The introduction of a fluorine atom at the 2-position can subtly yet significantly modulate the electronic and, consequently, the photophysical properties of the parent 9-fluorenone molecule.

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1]

A high quantum yield is often a desirable characteristic for applications requiring bright fluorescent probes. However, molecules with quantum yields that are sensitive to their environment can be powerful tools for sensing and probing changes in local polarity, viscosity, or the presence of specific analytes. The photophysics of fluorenone and its derivatives are known to be particularly sensitive to the solvent environment.[2] This sensitivity is primarily attributed to the nature of the lowest singlet excited state (S₁), which can possess either n,π* or π,π* character depending on the polarity of the solvent.[3] This transition between excited states directly influences the rates of radiative (fluorescence) and non-radiative decay pathways, thus altering the quantum yield.

The Critical Role of the Solvent: A Mechanistic Overview

The solvent in which a fluorophore is dissolved plays a critical role in dictating its photophysical behavior. For this compound, the key solvent properties to consider are polarity, proticity (the ability to donate a hydrogen bond), and viscosity.

Solvent Polarity and the Nature of the Excited State

The photophysical properties of 9-fluorenone, the parent compound of this compound, are highly dependent on the solvent polarity due to a change in the nature of the lowest singlet excited state (S₁).

-

In non-polar solvents (e.g., cyclohexane, hexane): The S₁ state is predominantly of n,π character. This transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. In such environments, intersystem crossing (ISC) to the triplet state is often a very efficient process, leading to a low fluorescence quantum yield and a high triplet quantum yield (approaching 100% in some cases).[3]

-

In polar solvents (e.g., acetonitrile, DMSO): The S₁ state is primarily of π,π character. This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π orbital. In polar solvents, the π,π* state is stabilized to a greater extent than the n,π* state, causing it to become the lower energy excited state. Intersystem crossing from a π,π* singlet state to a triplet state is generally less efficient than from an n,π* state. Consequently, the fluorescence quantum yield is typically higher in polar solvents compared to non-polar ones.[3]

The fluorine substituent at the 2-position is an electron-withdrawing group, which can further influence the energies of the n,π* and π,π* states, but the general trend with solvent polarity is expected to be similar to the parent fluorenone.

Protic vs. Aprotic Solvents

Protic solvents, such as ethanol and methanol, can form hydrogen bonds with the carbonyl group of this compound. This interaction can lead to further stabilization of the excited state and can also introduce additional non-radiative decay pathways, potentially leading to a decrease in the quantum yield compared to polar aprotic solvents of similar polarity.

The Underlying Deactivation Pathways

The following diagram illustrates the key photophysical processes that determine the quantum yield of this compound upon photoexcitation.

Caption: Simplified Jablonski diagram illustrating the solvent-dependent photophysical pathways of a fluorenone derivative.

Quantitative Analysis: Quantum Yield of this compound in Various Solvents

Based on the principles outlined above, a representative dataset for this compound is presented below. These values are illustrative and should be experimentally verified for specific applications.

| Solvent | Solvent Type | Polarity (Dielectric Constant, ε) | Expected Quantum Yield (Φ) Range | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Cyclohexane | Non-polar | 2.02 | Very Low (< 0.01) | ~380 | ~460 |

| Toluene | Non-polar | 2.38 | Very Low (< 0.01) | ~382 | ~475 |

| Dichloromethane | Polar Aprotic | 8.93 | Low to Moderate | ~385 | ~500 |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate (~0.02 - 0.05) | ~383 | ~510 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Moderate (~0.02 - 0.05) | ~385 | ~525 |

| Ethanol | Polar Protic | 24.5 | Low to Moderate | ~385 | ~550 |

| Methanol | Polar Protic | 32.7 | Low to Moderate | ~388 | ~570 |

Note: The absorption and emission maxima are estimations based on the behavior of the parent 9-fluorenone and are subject to solvent-induced shifts (solvatochromism).[2]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method, as detailed by Williams et al.[6] This method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.

Selection of a Suitable Quantum Yield Standard

A crucial step is the selection of an appropriate fluorescence standard. The standard should have the following characteristics:

-

Known and stable quantum yield: The quantum yield of the standard should be well-documented and not prone to degradation.

-

Absorption and emission in a similar spectral region: The absorption and emission spectra of the standard should overlap with those of the sample to minimize wavelength-dependent instrumental errors.

-

Solubility in the same solvent: Ideally, the standard and the sample should be soluble in the same solvent. If different solvents are used, a correction for the refractive index must be applied.

Quinine sulfate in 0.1 M perchloric acid is a commonly used standard with a quantum yield of 0.60.[7] However, it is important to note that the previously common standard of quinine sulfate in sulfuric acid has been shown to have a temperature-dependent quantum yield and is no longer recommended.

Step-by-Step Experimental Workflow

The following diagram outlines the workflow for determining the relative quantum yield of this compound.

Caption: Experimental workflow for the determination of relative fluorescence quantum yield.

The Comparative Quantum Yield Equation

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample is the slope of the plot of integrated fluorescence intensity vs. absorbance for the sample.

-

m_std is the slope of the plot of integrated fluorescence intensity vs. absorbance for the standard.

-

n_sample is the refractive index of the solvent used for the sample.

-

n_std is the refractive index of the solvent used for the standard.

Critical Considerations for Accurate Measurements

To ensure the trustworthiness and accuracy of the determined quantum yield, the following points must be strictly adhered to:

-

Solution Absorbance: The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]

-

Corrected Spectra: It is imperative to use a spectrofluorometer that provides corrected emission spectra to account for instrumental variations in detector sensitivity and lamp output at different wavelengths.

-

Solvent Purity: High-purity solvents should be used to avoid quenching or fluorescent impurities.

-

Temperature Control: For some fluorophores, the quantum yield can be temperature-dependent. Therefore, all measurements should be performed at a constant and recorded temperature.

-

Degassing: Dissolved oxygen can quench the fluorescence of some compounds. For highly accurate measurements, especially in non-polar solvents, degassing the solutions may be necessary.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the quantum yield of this compound, with a particular focus on the profound influence of the solvent environment. The dual n,π* and π,π* nature of the lowest excited singlet state in different solvent polarities is the key determinant of its fluorescent properties. While a complete experimental dataset for this compound remains to be fully elucidated in the literature, the principles and methodologies outlined here provide a robust framework for its characterization and application.

For researchers in drug development and related fields, the sensitivity of this compound's quantum yield to its local environment presents exciting opportunities for the design of novel sensors and imaging agents. Future research should focus on the systematic experimental determination of its photophysical parameters in a wider range of solvents and biological microenvironments. Such data will be invaluable for the rational design of advanced fluorescent tools for a variety of scientific applications.

References

An In-depth Technical Guide to the Electronic Transitions in 2-Fluoro-9-fluorenone

This guide provides a comprehensive technical overview of the electronic transitions in 2-Fluoro-9-fluorenone, a molecule of significant interest in materials science, organic electronics, and as a versatile building block in organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the photophysical properties of this fluorinated fluorenone derivative.

Introduction: The Significance of the Fluorenone Scaffold

Fluorenone and its derivatives are a class of organic compounds characterized by a tricyclic aromatic system containing a ketone group.[3] This structural motif imparts unique chemical, structural, and optical properties, making them excellent candidates for a wide range of applications, including photonic and optoelectronic devices, light-emitting diodes (LEDs), solar cells, and biological sensors.[4][5][6] The tunable nature of their photophysical and physicochemical properties through synthetic modification allows for the engineering of materials with tailored functionalities.[1][2] The introduction of a fluorine atom at the 2-position of the fluorenone core, creating this compound, is expected to significantly modulate its electronic properties and, consequently, its absorption and emission characteristics.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for the preparation of fluorenone derivatives. A common and efficient route involves the oxidation of the corresponding fluorene precursor, 2-fluorofluorene. This transformation can be accomplished using a variety of oxidizing agents under different reaction conditions.

Experimental Protocol: Oxidation of 2-Fluorofluorene

A general procedure for the oxidation of a fluorene compound to a fluorenone compound involves dissolving the fluorene derivative in a suitable solvent, such as tetrahydrofuran, followed by the addition of a base like potassium hydroxide. The reaction proceeds via air oxidation with stirring at room temperature.[7]

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-fluorofluorene in tetrahydrofuran. A typical weight ratio of the fluorene compound to tetrahydrofuran is 1:4-6.[7]

-

Base Addition: Add potassium hydroxide to the solution. The molar ratio of the fluorene compound to potassium hydroxide can range from 1:0.5 to 1:2.5.[7]

-

Oxidation: Stir the mixture vigorously at room temperature under normal atmospheric pressure to facilitate air oxidation. The reaction time can vary from 1 to 8 hours.[7]

-

Work-up: After the reaction is complete, filter the mixture to remove the potassium hydroxide.[7]

-

Purification: Distill the filtrate to remove the solvent. The resulting solid is then washed with water and dried to yield this compound.[7]

This method is known to produce high yields (98-99%) and high purity (99-99.5%) of the desired 9-fluorenone compound.[7]

Unraveling the Electronic Transitions: A Spectroscopic Approach

The electronic transitions of this compound can be thoroughly investigated using a combination of UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques provide critical insights into the energy levels of the molecule and the processes that occur upon photoexcitation.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon of appropriate energy promotes an electron from a lower energy molecular orbital to a higher energy one. For fluorenone derivatives, the longest-wavelength absorption band typically corresponds to the S₀ → S₁ transition.[8]

Expected Absorption Characteristics of this compound:

The introduction of an electron-withdrawing fluorine atom at the 2-position is expected to influence the energy of the molecular orbitals. This will likely result in a shift in the absorption maxima compared to the parent 9-fluorenone molecule. The absorption spectrum of 9-fluorenone in a non-polar solvent like hexane shows a maximum for the S₁ absorption at around 380 nm.[8]

Experimental Protocol: UV-Vis Absorption Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-